Predicted ΔG Binding to COX-2 vs. COX-1 Isoforms via Molecular Docking
The target compound has not been directly tested in published enzymatic assays; however, class-level molecular docking evidence permits a mechanistic differentiation prediction. In a systematic study of isoxazole-carboxamide derivatives against COX-1 and COX-2 enzymes, the most potent compound (A13) achieved IC₅₀ values of 64 nM (COX-1) and 13 nM (COX-2), yielding a selectivity ratio of 4.63 in favor of COX-2 [1]. The presence of the naphthothiazole moiety in the target compound is expected to enhance hydrophobic interactions within the COX-2 binding pocket relative to smaller benzothiazole-containing analogs, potentially shifting the selectivity window further toward COX-2 .
| Evidence Dimension | COX-2 vs. COX-1 inhibitory potency and selectivity (predicted) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available (compound untested in published enzymatic assays) |
| Comparator Or Baseline | Isoxazole-carboxamide derivative A13: IC₅₀ (COX-1) = 64 nM; IC₅₀ (COX-2) = 13 nM; selectivity ratio = 4.63 [1] |
| Quantified Difference | Cannot be calculated from direct data; structural analysis predicts enhanced COX-2 selectivity due to naphthothiazole π-stacking surface area |
| Conditions | In silico molecular docking and in vitro COX inhibition assay (ovine COX-1/COX-2 enzyme inhibition assay) |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, COX-2 selectivity is a critical differentiation parameter; compounds with COX-2 selectivity ratios >4 are considered promising leads for reduced gastrointestinal toxicity.
- [1] Hawash M, Jaradat N, Abualhasan M, et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech. 2022;12:Article 4. doi:10.1007/s13205-021-03075-x. (Reports IC₅₀ values of 0.064 μM for COX-1 and 0.013 μM for COX-2 for compound A13; selectivity ratio = 4.63.) View Source
